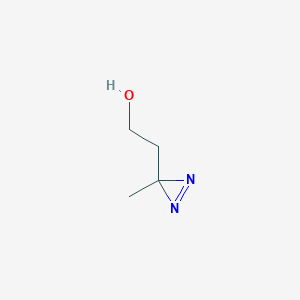

![molecular formula C11H13N B042741 1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole CAS No. 80278-94-0](/img/structure/B42741.png)

1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole

Übersicht

Beschreibung

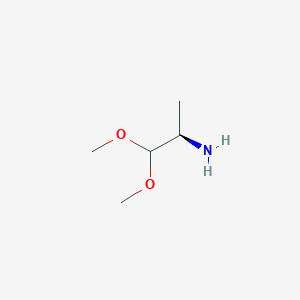

1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole is an organic compound with the molecular formula C11H13N . It is used in the synthesis of dye-sensitized solar cells .

Molecular Structure Analysis

The molecule contains a total of 27 bonds, including 14 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 eight-membered ring, 1 nine-membered ring, and 1 twelve-membered ring .Chemical Reactions Analysis

While specific chemical reactions involving 1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole are not available, it is known to be used in the synthesis of dye-sensitized solar cells .Physical And Chemical Properties Analysis

The compound has a predicted density of 1.070±0.06 g/cm3 and a predicted boiling point of 256.5±10.0 °C . Its molecular weight is 159.23 .Wissenschaftliche Forschungsanwendungen

Synthesis of Dye-Sensitized Solar Cells

1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole is used in the synthesis of dye-sensitized solar cells . These solar cells are a type of photovoltaic cell that work by absorbing sunlight and using it to excite electrons in a dye. The excited electrons are then transferred to a semiconductor, creating an electric current.

Organic Photovoltaic Devices

New small acceptor–donor (A–D) molecules have been recently investigated as a component of organic solar cells . In this research, 2-((4-(2-Ethylhexyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)methylene)malononitrile was prepared from 4-(2-ethylhexyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole in a two-step process via Vilsmeier–Haack formylation and Knoevenagel reaction with malononitrile .

Light-Emitting Diodes (OLEDs)

The development of the components of organic light-emitting diodes (OLEDs) has led to a significant increase in the structural complexities of organic compounds so that their physicochemical and special properties correspond to the necessary data . The small molecules used in these photovoltaic devices have evolved from the simplest ones with the structure D-A, D-π-A, D-A-D or A-D-A to more complex ones containing several different donor and acceptor moieties in various combinations .

Synthesis of Indoline Dyes

Enantiopure 1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole, the starting material of indoline dyes, could be obtained from the diastereomeric salt with N-tosyl-®-phenylglycine . Indoline dyes are a class of organic compounds that are used as dyes due to their ability to absorb and emit light.

Conformational Equilibrium Studies

The nature of the ortho substituent of N-methyl-1-iodo-1,2,3,3a,4,8b-hexahydrocyclopenta indole on the conformational equilibrium of the cyclopentane ring has been established by 1H NMR spectroscopy . This helps in understanding the structural dynamics of the molecule.

Luminescent Properties

The luminescent properties of 1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole have been studied . Luminescent properties are important in the field of optoelectronics and sensing technologies.

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It’s known that this compound is used in the synthesis of dye-sensitized solar cells .

Mode of Action

It’s known that it’s used in the synthesis of dye-sensitized solar cells , suggesting it may interact with other compounds to facilitate energy conversion processes.

Biochemical Pathways

Its role in the synthesis of dye-sensitized solar cells suggests it may be involved in photochemical reactions .

Pharmacokinetics

As a chemical compound used in the synthesis of dye-sensitized solar cells

Result of Action

In the context of dye-sensitized solar cells, it likely contributes to the efficiency of light absorption and energy conversion .

Action Environment

Factors such as light intensity and temperature could potentially affect its performance in dye-sensitized solar cells .

Eigenschaften

IUPAC Name |

1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-2-6-10-8(4-1)9-5-3-7-11(9)12-10/h1-2,4,6,9,11-12H,3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTROANRTWHDFMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C1)NC3=CC=CC=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole in organic synthesis?

A1: 1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole serves as a crucial starting material for synthesizing indoline dyes []. Its derivatives also show promise as components in organic solar cells [].

Q2: How can enantiopure 1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole be obtained?

A2: A study demonstrated the successful resolution of enantiopure 1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole by forming diastereomeric salts with N-Tosyl-(R)-phenylglycine in ethanol []. This method highlights the importance of chiral resolution in obtaining enantiomerically pure compounds.

Q3: Can you provide an example of a derivative synthesized from 1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole and its potential application?

A3: Researchers successfully synthesized 2-((4-(2-ethylhexyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)methylene)malononitrile from 1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole through a two-step process involving Vilsmeier–Haack formylation and Knoevenagel reaction []. This derivative has potential applications in organic solar cells due to its acceptor-donor molecular structure.

Q4: What analytical techniques were employed to characterize the synthesized 1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole derivatives?

A4: The structures of newly synthesized compounds, including 2-((4-(2-ethylhexyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)methylene)malononitrile, were confirmed using a comprehensive set of analytical techniques. These included elemental analysis, high-resolution mass spectrometry, 1H and 13C NMR spectroscopy, IR spectroscopy, and UV-Vis spectroscopy [].

Q5: Beyond dyes and solar cells, has 1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole been identified in any natural sources?

A5: Interestingly, 1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole was identified as one of the chemical constituents in the ethanol extract of Moringa oleifera leaves []. This finding suggests potential biological activities of this compound and its derivatives, warranting further investigation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B42670.png)

![[3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethylcarbamate](/img/structure/B42683.png)